
Triphenyltin Hydroxide-d15
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Triphenyltin Hydroxide-d15 is a stable isotope-labeled compound, specifically a derivative of triphenyltin hydroxide. It is an organotin compound with the chemical formula C18HD15OSn. This compound is primarily used in scientific research, particularly in the fields of chemistry, biology, and environmental science .
Preparation Methods
Synthetic Routes and Reaction Conditions
Triphenyltin Hydroxide-d15 can be synthesized through the reaction of triphenyltin chloride with water or a hydroxide source. The reaction typically occurs under mild conditions, often at room temperature, and results in the formation of triphenyltin hydroxide. The deuterium labeling (d15) is achieved by using deuterated reagents during the synthesis .
Industrial Production Methods
Industrial production of triphenyltin hydroxide involves the large-scale reaction of triphenyltin chloride with a hydroxide source. The process is carried out in controlled environments to ensure the purity and stability of the final product. The deuterium-labeled version, this compound, is produced similarly but with deuterated reagents to incorporate the stable isotope .
Chemical Reactions Analysis
Types of Reactions
Triphenyltin Hydroxide-d15 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form triphenyltin oxide.
Reduction: It can be reduced to triphenyltin hydride.
Substitution: It can undergo substitution reactions where the hydroxide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like halides and acids are commonly used for substitution reactions.
Major Products
Oxidation: Triphenyltin oxide.
Reduction: Triphenyltin hydride.
Substitution: Various triphenyltin derivatives depending on the substituent used.
Scientific Research Applications
Triphenyltin Hydroxide-d15 is widely used in scientific research due to its unique properties:
Chemistry: It is used as a reagent in organic synthesis to generate radicals or cleave carbon-oxygen bonds.
Biology: It is used to study the effects of organotin compounds on biological systems, including their toxicity and environmental impact.
Medicine: Research on its potential use in developing new pharmaceuticals and understanding its mechanism of action in biological systems.
Industry: It is used as a reference standard in environmental analysis and testing
Mechanism of Action
Triphenyltin Hydroxide-d15 exerts its effects primarily through its interaction with biological membranes and enzymes. It inhibits the proton conductivity of the H±ATPase in mitochondria, affecting cellular energy production. This inhibition is due to its binding to the Fo moiety of the ATPase complex, similar to other inhibitors like oligomycin .
Comparison with Similar Compounds
Similar Compounds
Triphenyltin Hydride: Similar structure but with a hydride group instead of hydroxide.
Triphenyltin Chloride: Contains a chloride group instead of hydroxide.
Triphenyltin Acetate: Contains an acetate group instead of hydroxide.
Uniqueness
Triphenyltin Hydroxide-d15 is unique due to its stable isotope labeling, which makes it particularly useful in research applications requiring precise tracking and analysis. Its deuterium labeling allows for detailed studies using techniques like mass spectrometry .
Properties
Molecular Formula |
C18H17OSn |
|---|---|
Molecular Weight |
383.1 g/mol |
InChI |
InChI=1S/3C6H5.H2O.Sn/c3*1-2-4-6-5-3-1;;/h3*1-5H;1H2;/i3*1D,2D,3D,4D,5D;; |
InChI Key |
NRHFWOJROOQKBK-NLOSMHEESA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])[Sn](C2=C(C(=C(C(=C2[2H])[2H])[2H])[2H])[2H])C3=C(C(=C(C(=C3[2H])[2H])[2H])[2H])[2H])[2H])[2H].O |
Canonical SMILES |
C1=CC=C(C=C1)[Sn](C2=CC=CC=C2)C3=CC=CC=C3.O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(4-Nitrophenyl)diazenyl]oxolane-2,4-dione](/img/structure/B13836735.png)
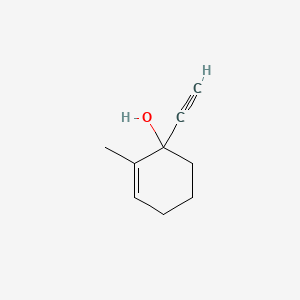

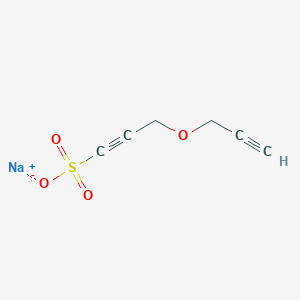
![(2Z)-2-[3-[bis(trideuteriomethyl)amino]propylidene]tricyclo[9.4.0.03,8]pentadeca-1(15),3(8),4,6,9,11,13-heptaen-5-ol](/img/structure/B13836767.png)
![(6aR,10aR)-1-hydroxy-6,6-dimethyl-3-(2,2,3,3,3-pentadeuteriopropyl)-6a,7,8,10a-tetrahydrobenzo[c]chromene-9-carboxylic acid](/img/structure/B13836768.png)

![(8R,9S,13S,14S,17S)-13-methyl-4-(trideuteriomethoxy)-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B13836778.png)
![N-[4-(trifluoromethyl)-11-oxatricyclo[6.2.1.02,7]undeca-2(7),3,5-trien-9-yl]formamide](/img/structure/B13836783.png)
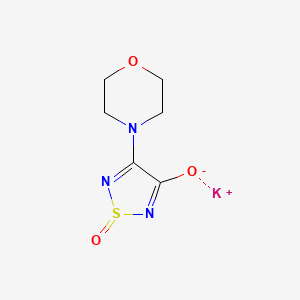
![2-[2-(2-Hydroxyethyl)phenoxy]acetonitrile](/img/structure/B13836794.png)
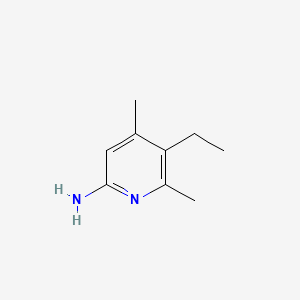
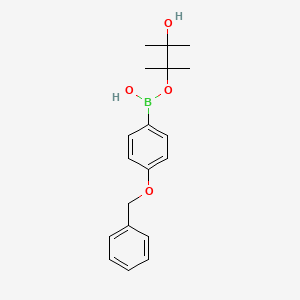
![[2-(2-Hydroxyphenoxy)-4-nitrophenyl]-phenylmethanone](/img/structure/B13836820.png)
